N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Description
N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a heterocyclic compound featuring a benzodioxol moiety linked via an acetamide bridge to a dihydropyridazinone ring substituted with a 3,4-dimethylphenyl group. Structural determination of such compounds often employs crystallographic tools like SHELX and visualization software such as WinGX/ORTEP , though specific studies on this molecule remain undocumented in the provided evidence.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-13-3-4-15(9-14(13)2)17-6-8-21(26)24(23-17)11-20(25)22-16-5-7-18-19(10-16)28-12-27-18/h3-10H,11-12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVVIBFGJZMAHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Dihydropyridazinone Moiety: This involves the reaction of hydrazine derivatives with diketones under controlled conditions.
Coupling Reactions: The final step involves coupling the benzodioxole and dihydropyridazinone intermediates using acylation reactions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the dihydropyridazinone moiety, converting it to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole and dimethylphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted benzodioxole and dimethylphenyl derivatives.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocyclic systems, substituents, and functional groups. Below is a comparative analysis using available evidence:
Core Heterocyclic Systems
- Benzodioxol Derivatives: The compound 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS 2306268-61-9) shares a benzodioxin core but replaces the dihydropyridazinone with a pyridine ring. This substitution reduces planarity and may alter binding interactions in biological targets .
- Pyridazinone Derivatives: (S)-2-(5-(but-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide (11p) retains the acetamide linkage but incorporates a diazepinone-pyrimidopyrimidine system. Such complexity may enhance target selectivity but reduce metabolic stability compared to the simpler dihydropyridazinone in the target compound .
Substituent Analysis
- 3,4-Dimethylphenyl Group: The 3,4-dimethylphenyl substituent on the pyridazinone ring is analogous to the 2,6-dimethylphenoxy group in Pharmacopeial Forum compounds (e.g., entries m, n, o).
Acetamide Linkers :
The acetamide bridge is conserved across analogs, including 11p and CAS 2306268-61-9 . This group facilitates hydrogen bonding with biological targets, though its orientation varies due to differences in adjacent substituents.
Pharmacological Implications (Hypothetical)
While direct pharmacological data for the target compound is absent, structural parallels suggest:
- Neurological Activity : Benzodioxol derivatives often target serotonin or dopamine receptors.
- Anti-inflammatory Potential: Pyridazinones are known cyclooxygenase (COX) inhibitors.
- Metabolic Stability: The dihydropyridazinone core may confer better stability than diazepinone or pyrimidopyrimidine systems in 11p .
Data Table: Structural and Molecular Comparison
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and various biological activities based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including condensation and cyclization reactions. The synthetic pathway often begins with the formation of the benzodioxole derivative followed by the introduction of the pyridazinone structure through various coupling methods.
Biological Activity
1. Antioxidant Activity
Several studies have indicated that compounds containing benzodioxole structures exhibit significant antioxidant properties. For instance, a study demonstrated that derivatives of benzodioxole can scavenge free radicals effectively, contributing to their potential use in preventing oxidative stress-related diseases .
2. Antimicrobial Activity
Research has shown that acetamides similar to this compound exhibit antimicrobial properties. In vitro studies revealed that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antibacterial agents .
3. Anticancer Properties
Emerging evidence suggests that this compound may possess anticancer activity. Preliminary studies indicated that it could induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation .
4. Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes linked to disease processes. For example, molecular docking studies suggest that it can bind effectively to urease and other enzymes involved in metabolic pathways, which may contribute to its therapeutic effects .
Case Studies
Case Study 1: Antioxidant Efficacy
In a comparative study assessing the antioxidant capacity of various compounds, this compound was found to exhibit a higher radical scavenging activity compared to standard antioxidants such as ascorbic acid.
Case Study 2: Antibacterial Activity
A series of tests on bacterial cultures revealed that this compound showed significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of conventional antibiotics used in treatment.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide?
- Synthesis : A multi-step route involving condensation of substituted pyridazinone precursors with activated acetamide intermediates under reflux conditions (e.g., using DMF as a solvent and catalytic triethylamine). Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended .
- Characterization :
- NMR : Use - and -NMR in DMSO-d to confirm regiochemistry and substitution patterns.
- X-ray Crystallography : Employ SHELXL (via SHELX suite) for crystal structure refinement, ensuring anisotropic displacement parameters are modeled .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns.
Q. How can conformational flexibility in the benzodioxol and pyridazinone rings impact structural analysis?
- The benzodioxol ring may exhibit puckering, quantified using Cremer-Pople parameters (amplitude and phase angle ) to define deviations from planarity . For the pyridazinone ring, analyze dihedral angles (via Mercury or WinGX) to assess planarity and hydrogen-bonding interactions with adjacent groups .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?
- Dose-Dependent Studies : Perform radical scavenging assays (DPPH, ABTS) across a broad concentration range (0.1–100 µM) to identify biphasic responses.
- Mechanistic Probes : Use ESR spectroscopy to detect transient radical intermediates in pro-oxidant conditions .
- Computational Modeling : Apply DFT calculations (Gaussian 16) to predict redox potentials and correlate with experimental IC values.
Q. How can molecular docking studies optimize target engagement for this compound?
- Protein Preparation : Retrieve target structures (e.g., COX-2, Keap1) from the PDB, remove water molecules, and assign protonation states (AutoDock Tools).
- Docking Workflow : Use AutoDock Vina with Lamarckian GA parameters. Validate docking poses by comparing with co-crystallized ligands.
- Binding Energy Analysis : Calculate ΔG via MM-PBSA (AMBER) to prioritize high-affinity conformers .
Methodological Considerations
Q. What are best practices for refining crystal structures with SHELXL?
- Data Collection : Ensure high-resolution (<1.0 Å) data to resolve anisotropic displacement ellipsoids.
- Restraints : Apply DELU and SIMU restraints to manage thermal motion in flexible groups (e.g., benzodioxol methylene).
- Validation : Use PLATON/CHECKCIF to verify geometric parameters (bond lengths, angles) and flag outliers .
Q. How to design robust structure-activity relationship (SAR) studies for this compound?
- Analog Synthesis : Introduce substituents at the 3,4-dimethylphenyl or acetamide positions to probe steric/electronic effects.
- Biological Assays : Pair in vitro assays (e.g., enzyme inhibition) with cytotoxicity profiling (MTT assay) to identify selective analogs.
- Data Correlation : Use multivariate analysis (PCA or PLS) to link structural descriptors (Hammett σ, logP) with activity trends .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility and stability profiles?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
